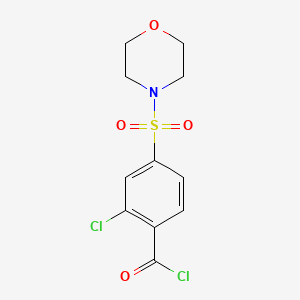
Propanoic acid, 2,2-dimethyl-, 2-pentynyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2,2-dimethyl-, 2-pentynyl ester is an organic compound with the molecular formula C10H16O2. It is an ester derived from propanoic acid and 2-pentyn-1-ol. Esters are commonly known for their pleasant fragrances and are often used in the flavor and fragrance industry. This particular ester is notable for its unique structure, which includes a triple bond in the pentynyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, 2-pentynyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with 2-pentyn-1-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
2,2-dimethylpropanoic acid+2-pentyn-1-olacid catalystpropanoic acid, 2,2-dimethyl-, 2-pentynyl ester+water
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can facilitate the separation of the catalyst from the reaction mixture, making the process more efficient.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2,2-dimethyl-, 2-pentynyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent acid and alcohol in the presence of a strong acid or base.
Reduction: The triple bond in the pentynyl group can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
Hydrolysis: 2,2-dimethylpropanoic acid and 2-pentyn-1-ol.
Reduction: 2,2-dimethylpropanoic acid, 2-pentenyl ester or 2,2-dimethylpropanoic acid, 2-pentyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanoic acid, 2,2-dimethyl-, 2-pentynyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester and alkyne functionalities into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.
Industry: Utilized in the production of fragrances and flavorings due to its unique scent profile.
Mecanismo De Acción
The mechanism of action of propanoic acid, 2,2-dimethyl-, 2-pentynyl ester depends on its specific application. In biological systems, esters can be hydrolyzed by esterases to release the parent acid and alcohol, which can then exert their effects. The triple bond in the pentynyl group can also participate in various biochemical reactions, potentially interacting with enzymes and other molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Propanoic acid, 2,2-dimethyl-, methyl ester:
Propanoic acid, 2,2-dimethyl-, propyl ester:
Propanoic acid, 2,2-dimethyl-, pentyl ester:
Uniqueness
Propanoic acid, 2,2-dimethyl-, 2-pentynyl ester is unique due to the presence of the triple bond in the pentynyl group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its saturated counterparts. The alkyne functionality can participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
118006-67-0 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
pent-2-ynyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H16O2/c1-5-6-7-8-12-9(11)10(2,3)4/h5,8H2,1-4H3 |
Clave InChI |
HLGTWBLWEISASB-UHFFFAOYSA-N |
SMILES canónico |
CCC#CCOC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


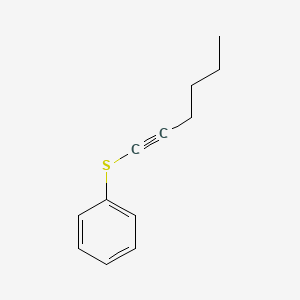
![[1-(Pent-4-en-1-yl)cyclohexyl]methanol](/img/structure/B14294672.png)

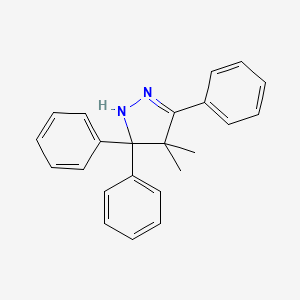
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester](/img/structure/B14294678.png)
![Dibutyl [2-(methylsulfanyl)ethyl]boronate](/img/structure/B14294686.png)
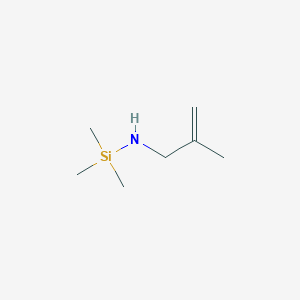
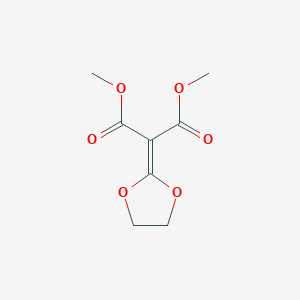

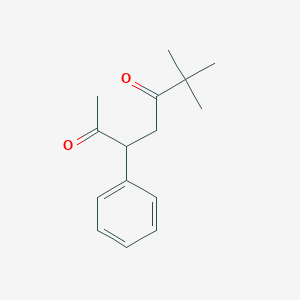

![N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14294727.png)

